(S)-2-Amino-1-((R)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
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Overview
Description
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a piperidine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylmethyl group, and the incorporation of the amino group. Common synthetic routes may involve the use of reagents such as cyclopropylmethyl bromide, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-ol: A similar compound with a hydroxyl group instead of a ketone.
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-amine: A similar compound with an additional amino group.
Uniqueness
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H27N3O |
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Molecular Weight |
253.38 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(9-17)16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
ZEQOKJXNJGEIRM-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NCC2CC2)N |
Origin of Product |
United States |
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